N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic organic compound notable for its potential applications in medicinal chemistry and drug design. This compound features a complex structure that includes both a benzo[d]thiazole moiety and a morpholinosulfonyl group, indicating its possible biological activity and interaction with various biological targets.
This compound can be classified as an organic heterocyclic compound due to the presence of the thiazole ring. It also falls under the category of sulfonamide derivatives because of the morpholinosulfonyl functional group. Its structural complexity suggests potential pharmacological properties, making it a subject of interest in drug discovery.
The synthesis of N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multi-step reactions. The initial steps may include the formation of the benzo[d]thiazole core followed by the introduction of the morpholinosulfonyl group.
The molecular formula for N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is C19H20N4O4S2. The structure includes:
C1=CC(=C(C=C1)N=N)C(=O)N2C(CCOCC2)S(=O)(=O)C3=C(C(=C(C=C3)C(=O)N=N)C(=O)N2)C=C(C=C1)
.The compound may undergo several chemical reactions, including:
These reactions typically require specific conditions such as temperature control, choice of solvent, and stoichiometry adjustments to optimize yields.
The mechanism of action for N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is likely related to its interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities or inhibitory concentrations (IC50 values) would be necessary for a comprehensive understanding of its mechanism.
Relevant data from studies indicate that the compound follows established rules of drug-like properties, such as Lipinski's Rule of Five, which predicts good oral bioavailability.
N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: